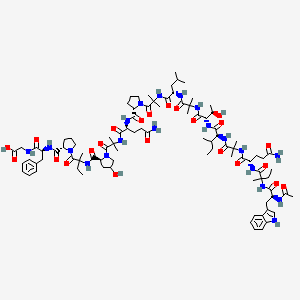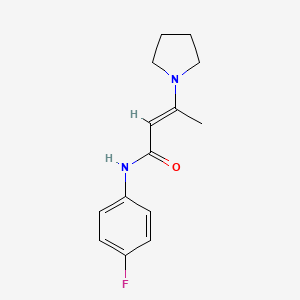
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a useful research compound. Its molecular formula is C14H17FN2O and its molecular weight is 248.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, due to its complex structure, finds application in the synthesis of pharmaceuticals and chemical research. A notable application involves its role in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol. These compounds, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, are synthesized using a key intermediate prepared from 4,4'-difluorobenzophenone. This process includes a rhodium-catalyzed hydroformylation, highlighting the compound's utility in complex organic syntheses (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Analytical Characterization
The compound also serves as a basis for the creation and study of new substances with potential clinical applications. For instance, the synthesis and analytical characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers demonstrate the compound's role in research on NMDA receptor antagonists. Such studies are crucial for understanding the dissociative effects of these substances and their potential therapeutic applications. The differentiation of positional isomers through advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, underscores the compound's significance in the development and characterization of new psychoactive substances (Dybek et al., 2019).
Material Science and Catalysis
In material science, the compound has been used in the preparation of copper(II) chloride adducts with 3-aryl-1-(imino-pyridin-2-yl-methyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazoles. These studies are aimed at exploring the anticancer properties of the amidrazone pharmacophore, highlighting the compound's potential in medicinal chemistry and drug development. The structural determination by X-ray crystallography provides valuable insights into the molecular interactions and stability of these complexes (Bonacorso et al., 2003).
Pharmacology and Biomedical Research
Moreover, the compound's derivatives have been explored for their role as inhibitors of the Met kinase superfamily, demonstrating significant potential in the treatment of certain cancers. The development of these inhibitors and their evaluation in preclinical and clinical trials underscore the importance of this compound and its derivatives in advancing cancer therapy. The selective inhibition of Met kinase highlights the compound's contribution to targeted cancer treatments and its role in the development of new therapeutic agents (Schroeder et al., 2009).
特性
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCYBAFQYISMMA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)F)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
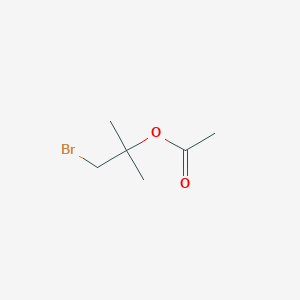
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2611472.png)

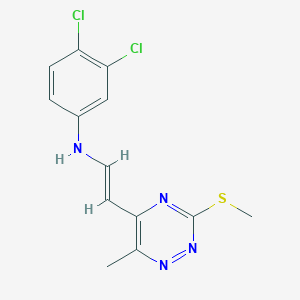
![2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2611478.png)
![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2611480.png)
![7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611481.png)
![3-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2611482.png)
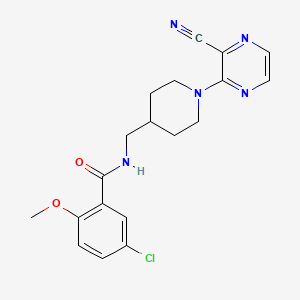
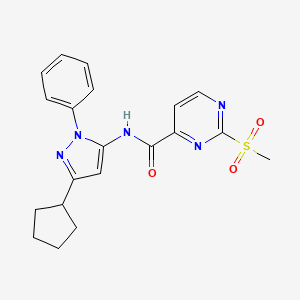

![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)
![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)
